Cas no 108294-64-0 ((4-BROMOBUTYL)CYCLOPROPANE)
(4-BROMOBUTYL)CYCLOPROPANE Chemical and Physical Properties
Names and Identifiers
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- (4-BROMOBUTYL)CYCLOPROPANE
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- Inchi: 1S/C7H13Br/c8-6-2-1-3-7-4-5-7/h7H,1-6H2
- InChI Key: MNOCGYQGBQULQR-UHFFFAOYSA-N
- SMILES: C1(CCCCBr)CC1
(4-BROMOBUTYL)CYCLOPROPANE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043052-1g |
(4-Bromobutyl)cyclopropane |
108294-64-0 | 95% | 1g |
¥2639.0 | 2023-04-06 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043052-5g |
(4-Bromobutyl)cyclopropane |
108294-64-0 | 95% | 5g |
¥7644.0 | 2023-04-06 | |
| Enamine | EN300-785266-0.05g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 0.05g |
$88.0 | 2025-02-22 | |
| Enamine | EN300-785266-0.1g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 0.1g |
$132.0 | 2025-02-22 | |
| Enamine | EN300-785266-0.25g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 0.25g |
$188.0 | 2025-02-22 | |
| Enamine | EN300-785266-0.5g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 0.5g |
$353.0 | 2025-02-22 | |
| Enamine | EN300-785266-1.0g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 1.0g |
$470.0 | 2025-02-22 | |
| Enamine | EN300-785266-2.5g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 2.5g |
$923.0 | 2025-02-22 | |
| Enamine | EN300-785266-5.0g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 5.0g |
$1364.0 | 2025-02-22 | |
| Enamine | EN300-785266-10.0g |
(4-bromobutyl)cyclopropane |
108294-64-0 | 95.0% | 10.0g |
$2024.0 | 2025-02-22 |
(4-BROMOBUTYL)CYCLOPROPANE Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on (4-BROMOBUTYL)CYCLOPROPANE
Professional Introduction to (4-BROMOBUTYL)CYCLOPROPANE (CAS No. 108294-64-0)
(4-BROMOBUTYL)CYCLOPROPANE, identified by its Chemical Abstracts Service (CAS) number 108294-64-0, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its brominated butyl group attached to a cyclopropyl ring, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural motif of (4-BROMOBUTYL)CYCLOPROPANE combines the reactivity of the bromine atom with the strained ring system of cyclopropane, providing a versatile platform for further functionalization. The presence of the bromine substituent allows for nucleophilic substitution reactions, while the cyclopropyl ring can be utilized in various cycloaddition reactions, making this compound a powerful tool in medicinal chemistry and materials science.
In recent years, (4-BROMOBUTYL)CYCLOPROPANE has been extensively studied for its potential applications in drug development. Researchers have leveraged its structural features to design novel compounds with therapeutic properties. For instance, the bromine atom can be selectively replaced with different functional groups to generate diverse pharmacophores, which are essential for targeting specific biological pathways. This flexibility has led to the discovery of several promising candidates for treating various diseases, including cancer and infectious disorders.
One of the most intriguing aspects of (4-BROMOBUTYL)CYCLOPROPANE is its role in the synthesis of heterocyclic compounds. The cyclopropyl ring can undergo [3+2] cycloadditions with various dienophiles, leading to the formation of complex cyclic structures. These heterocycles are often found in biologically active natural products and have been shown to exhibit potent biological activities. By incorporating (4-BROMOBUTYL)CYCLOPROPANE into synthetic routes, chemists can efficiently construct these intricate molecules, which may serve as lead compounds for future drug development.
Moreover, the reactivity of the bromine atom in (4-BROMOBUTYL)CYCLOPROPANE has been exploited in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of aryl or amino groups into the molecule, expanding its chemical space and enabling the synthesis of more complex derivatives. Such modifications have been crucial in developing novel therapeutic agents with improved pharmacokinetic profiles and reduced side effects.
The pharmaceutical industry has also shown interest in (4-BROMOBUTYL)CYCLOPROPANE for its potential use in designing small-molecule probes. These probes are essential tools for studying biological processes at the molecular level. By labeling them with fluorescent or radioactive tags, researchers can track their interactions within cells and organisms, providing insights into disease mechanisms and facilitating drug discovery efforts.
In addition to its applications in drug development, (4-BROMOBUTYL)CYCLOPROPANE has found utility in materials science. Its unique structural features make it a suitable candidate for designing polymers and coatings with enhanced mechanical properties and chemical resistance. The ability to incorporate this compound into polymer backbones can lead to novel materials with applications in aerospace, automotive industries, and electronics.
The synthesis of (4-BROMOBUTYL)CYCLOPROPANE itself is an area of active research. Recent advances in synthetic methodologies have enabled more efficient and scalable production methods. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the cyclopropyl ring from simpler precursors, while transition metal-catalyzed bromination techniques have improved the regioselectivity and yield of brominated butyl derivatives.
The future prospects of (4-BROMOBUTYL)CYCLOPROPANE are promising, with ongoing research exploring new synthetic strategies and applications. As our understanding of its reactivity and structural properties continues to grow, it is expected that this compound will play an increasingly important role in both academic research and industrial applications. Its versatility makes it a valuable building block for chemists working in pharmaceuticals, agrochemicals, and materials science.
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